

Synthesis of ciprofibrate using (2,2-Dichloro-1-fluorocyclopropyl)benzene

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Compound of Interest

Compound Name:	(2,2-Dichloro-1-fluorocyclopropyl)benzene
Cat. No.:	B1405772

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Application Note & Protocol: Synthesis of Ciprofibrate

Abstract

This document provides a comprehensive guide for the synthesis of Ciprofibrate, a potent hypolipidemic agent belonging to the fibrate class of drugs.^{[1][2][3]} While the query specified the use of **(2,2-Dichloro-1-fluorocyclopropyl)benzene** as a starting material, a review of established synthetic routes indicates that the non-fluorinated analogue, (2,2-Dichlorocyclopropyl)benzene, is the correct and validated precursor.^[4] This guide details the scientifically grounded and widely practiced multi-step synthesis, beginning with the formation of the key intermediate, 4-(2,2-dichlorocyclopropyl)phenol, from (2,2-Dichlorocyclopropyl)benzene, and culminating in the final etherification and hydrolysis to yield Ciprofibrate. The protocols herein are designed for reproducibility and include in-process controls, detailed characterization methods, and critical safety information to ensure both the integrity of the final product and the safety of the operator.

Introduction and Scientific Background

Ciprofibrate, chemically known as 2-(4-(2,2-dichlorocyclopropyl)phenoxy)-2-methylpropanoic acid, is a third-generation fibrate used in the treatment of hyperlipidaemia, particularly hypertriglyceridemia and mixed dyslipidemia.^{[2][5][6]} Its mechanism of action involves the activation of peroxisome proliferator-activated receptor alpha (PPAR α), which modulates lipid

metabolism by increasing the synthesis of lipoprotein lipase and promoting fatty acid oxidation. [3][7][8]

The synthesis of Ciprofibrate hinges on the construction of its unique dichlorocyclopropyl-phenoxy backbone. The most common and industrially viable route involves a sequence of reactions starting from (2,2-Dichlorocyclopropyl)benzene. This intermediate undergoes a regioselective Friedel-Crafts acylation, followed by a Baeyer-Villiger oxidation and subsequent hydrolysis to yield 4-(2,2-dichlorocyclopropyl)phenol.[4][9][10] This phenol is the critical precursor that is then subjected to etherification with an α -halo-isobutyrate, a reaction analogous to the Williamson ether synthesis, to form the Ciprofibrate ester, which is finally hydrolyzed to the active carboxylic acid.[9][11] This multi-step approach allows for high purity and yield, making it a preferred method in pharmaceutical manufacturing.

Overall Synthetic Pathway

The synthesis is logically divided into two primary stages: the preparation of the key phenol intermediate and its subsequent conversion to Ciprofibrate.



Figure 1: Overall synthetic pathway for Ciprofibrate.

Detailed Experimental Protocols

Disclaimer: All procedures must be conducted by trained personnel in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, is mandatory.[12]

Materials and Equipment

Reagents & Solvents	Equipment
(2,2-Dichlorocyclopropyl)benzene (99%)	Three-neck round-bottom flasks
Anhydrous Aluminum Chloride (AlCl_3)	Magnetic stirrer with heating mantle
Acetyl Chloride	Reflux condenser with drying tube
Dichloromethane (DCM, anhydrous)	Dropping funnel
meta-Chloroperoxybenzoic acid (m-CPBA)	Rotary evaporator
Sodium Bicarbonate (NaHCO_3)	Buchner funnel and vacuum flask
Sodium Hydroxide (NaOH)	Thin Layer Chromatography (TLC) plates
Hydrochloric Acid (HCl, concentrated)	Column chromatography setup (Silica gel)
Ethyl 2-bromo-2-methylpropanoate	pH meter or pH paper
Potassium Carbonate (K_2CO_3 , anhydrous)	Standard laboratory glassware
Acetone	Analytical balance
Toluene	HPLC system, NMR spectrometer
Ethanol	UV-Vis Spectrophotometer

Stage 1: Synthesis of 4-(2,2-dichlorocyclopropyl)phenol

Step 1.1: Friedel-Crafts Acylation

- Rationale: This step introduces an acetyl group at the para position of the benzene ring. The para position is sterically and electronically favored. Anhydrous conditions are critical as AlCl_3 reacts violently with water.
- Set up a dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
- Suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
- Cool the suspension to 0 °C using an ice bath.

- Add acetyl chloride (1.1 eq.) dropwise to the suspension while maintaining the temperature below 5 °C.
- Slowly add a solution of (2,2-Dichlorocyclopropyl)benzene (1.0 eq.) in anhydrous DCM via the dropping funnel over 30-45 minutes.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- In-Process Control: Monitor the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate), observing the consumption of the starting material.
- Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. Separate the organic layer, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-(2,2-dichlorocyclopropyl)acetophenone.

Step 1.2: Baeyer-Villiger Oxidation

- Rationale: This reaction converts the ketone functional group into an ester (an acetate in this case) by insertion of an oxygen atom. m-CPBA is a common and effective reagent for this transformation.
- Dissolve the crude ketone from the previous step in DCM.
- Add m-CPBA (1.5 eq.) portion-wise to the solution, maintaining the temperature at or below room temperature. An ice bath may be required to control the exothermic reaction.
- Stir the mixture at room temperature for 12-16 hours.
- In-Process Control: Monitor the disappearance of the ketone spot on TLC.
- Work-up: Quench the reaction by adding a 10% sodium sulfite solution. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield crude 4-(2,2-dichlorocyclopropyl)phenyl acetate.

Step 1.3: Hydrolysis

- Rationale: Base-catalyzed hydrolysis (saponification) of the acetate ester yields the target phenol.
- Dissolve the crude acetate in methanol or ethanol.
- Add a 10% aqueous solution of sodium hydroxide (2.0 eq.).
- Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).
- Work-up: Cool the mixture to room temperature and remove the alcohol under reduced pressure. Dilute the residue with water and acidify to pH 2-3 with concentrated HCl. The product will precipitate.
- Filter the solid, wash with cold water, and dry under vacuum to obtain 4-(2,2-dichlorocyclopropyl)phenol. The product can be further purified by recrystallization or column chromatography if necessary.

Stage 2: Synthesis of Ciprofibrate

Step 2.1: Etherification

- Rationale: This is a nucleophilic substitution reaction where the phenoxide ion, generated in situ by the base (K_2CO_3), attacks the electrophilic carbon of ethyl 2-bromo-2-methylpropanoate. Acetone is a suitable polar aprotic solvent for this reaction.
- In a round-bottom flask, combine 4-(2,2-dichlorocyclopropyl)phenol (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and acetone.
- Add ethyl 2-bromo-2-methylpropanoate (1.2 eq.) to the mixture.
- Heat the suspension to reflux and stir vigorously for 6-8 hours.
- In-Process Control: Monitor the reaction by TLC until the phenol starting material is consumed.
- Work-up: Cool the reaction mixture, filter off the inorganic salts, and wash the solid with acetone. Concentrate the filtrate under reduced pressure to obtain the crude Ciprofibrate ethyl ester.

Step 2.2: Saponification and Acidification

- Rationale: The final step is the hydrolysis of the ethyl ester to the carboxylic acid, which is the active pharmaceutical ingredient.
- Dissolve the crude ester in a mixture of ethanol and 10% aqueous NaOH (3.0 eq.).
- Heat the solution to reflux for 3-4 hours.
- Work-up: Cool the mixture and remove the ethanol via rotary evaporation. Dilute the aqueous residue with water and wash with toluene or diethyl ether to remove any unreacted ester.
- Carefully acidify the aqueous layer to pH ~2 with cold 2M HCl. A white precipitate of Ciprofibrate will form.
- Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.
- Filter the solid product, wash thoroughly with cold deionized water, and dry in a vacuum oven at 50-60 °C.

Experimental Workflow and Controls

The following diagram illustrates the laboratory workflow, emphasizing the critical quality control checkpoints.

Figure 2: Experimental workflow with integrated quality control.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

Analysis Technique	Purpose	Expected Results
HPLC	Purity Assessment	Purity \geq 99.0%. ^[9] A C8 or C18 column can be used with a mobile phase like methanol:water. ^[5]
¹ H-NMR	Structural Confirmation	The spectrum should show characteristic peaks for the aromatic protons, the cyclopropyl protons, and the methyl protons of the isobutyric acid moiety. ^[9]
UV-Vis Spectroscopy	Identity Check	In a suitable solvent like methanol, Ciprofibrate exhibits a characteristic absorption maximum (λ_{max}) around 232-233 nm. ^{[5][13]}
Melting Point	Purity and Identity	The melting point should be sharp and consistent with literature values.

Safety and Handling

- Chemical Hazards: **(2,2-Dichloro-1-fluorocyclopropyl)benzene** and its non-fluorinated analogue are irritants.^[14] Halogenated solvents like DCM are hazardous. Strong acids (HCl) and bases (NaOH) are corrosive. Flammable solvents (acetone, ethanol) must be kept away from ignition sources.
- Handling: Always handle chemicals in a fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.^{[12][14]}
- Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Do not pour organic solvents or corrosive solutions down the drain.

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